2-Isobutoxypyridine-4-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutoxypyridine-4-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an isobutoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutoxypyridine-4-boronic acid typically involves the reaction of 2-isobutoxypyridine with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). This reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Isobutoxypyridine-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the isobutoxy group.
Major Products Formed:
Suzuki-Miyaura Coupling: The major product is a biaryl or vinyl-aryl compound.
Oxidation: The major products are boronic esters or borates.
Substitution: The major products are substituted pyridine derivatives.
Scientific Research Applications
2-Isobutoxypyridine-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isobutoxypyridine-4-boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other Lewis bases, making it a versatile reagent in chemical reactions. In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
2-Pyridylboronic Acid: Similar to 2-Isobutoxypyridine-4-boronic acid but lacks the isobutoxy group.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of an isobutoxy group.
Uniqueness: this compound is unique due to the presence of both the isobutoxy group and the pyridine ring, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications that require these unique structural features .
Properties
Molecular Formula |
C9H14BNO3 |
---|---|
Molecular Weight |
195.03 g/mol |
IUPAC Name |
[2-(2-methylpropoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c1-7(2)6-14-9-5-8(10(12)13)3-4-11-9/h3-5,7,12-13H,6H2,1-2H3 |
InChI Key |
NHABVZAWJFXVKY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)OCC(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.